1,3-Dimethylthymine

描述

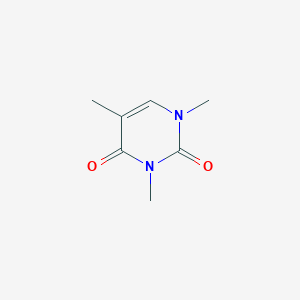

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,5-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWQEVXICGSHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196014 | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-71-2 | |

| Record name | N,N-Dimethylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization of 1,3 Dimethylthymine

Established Synthetic Pathways for 1,3-Dimethylthymine

Several established methods exist for the synthesis of this compound, primarily involving the direct methylation of thymine (B56734) or a one-pot cyclization reaction.

A common and direct approach to synthesizing this compound is through the N-methylation of thymine, utilizing powerful methylating agents.

The N-1 and N-3 positions of the thymine ring can be methylated using dimethyl sulfate (B86663). uwo.ca In a typical procedure, thymine is dissolved in an aqueous solution of sodium hydroxide (B78521), to which dimethyl sulfate is added dropwise. uwo.caorgsyn.org The reaction mixture is stirred for a couple of hours until the thymine is fully consumed. uwo.ca The resulting this compound is then extracted from the aqueous solution using an organic solvent like dichloromethane (B109758). uwo.ca This method has been reported to produce this compound with a high yield of 87%. researchgate.netresearchgate.net Dimethyl sulfate acts as an SN2 chemical agent, reacting primarily with the nitrogen atoms of the pyrimidine (B1678525) ring. glenresearch.com While it can also methylate other positions, the N-methylation products are predominant under these conditions. nih.govoup.com

Table 1: Synthesis of this compound via N-methylation of Thymine

| Reactant/Reagent | Function | Reference |

| Thymine | Starting Material | uwo.ca |

| Dimethyl Sulfate | Methylating Agent | uwo.ca |

| Sodium Hydroxide | Base | uwo.ca |

| Water | Solvent | uwo.ca |

| Dichloromethane | Extraction Solvent | uwo.ca |

A facile, single-step synthesis of this compound has been developed that involves heating a mixture of N-methylpropionamide and the Bredereck-Simchen reagent (tert-butoxy-bis(dimethylamino)methane). researchgate.netznaturforsch.comznaturforsch.com This method is noteworthy for its simplicity, directly constructing the dimethylated pyrimidine ring in one pot. znaturforsch.com The outcome of this reaction is considered unexpected, and its precise mechanism is not yet fully understood. researchgate.netznaturforsch.com

Table 2: One-step Synthesis of this compound

| Reactant/Reagent | Function | Reference |

| N-methylpropionamide | Reactant | researchgate.netznaturforsch.com |

| Bredereck-Simchen reagent | Reactant | researchgate.netznaturforsch.com |

For applications requiring the complete methylation of pyrimidines, a highly efficient method has been established. When a pyrimidine, such as thymine, is dissolved in dimethyl sulfoxide (B87167) (DMSO) and treated with sodium methoxide (B1231860) and methyl iodide, a quantitative conversion to the N-permethylated product, this compound, is achieved. capes.gov.brescholarship.org This process ensures the exhaustive methylation of the nitrogen atoms within the ring structure. capes.gov.br

N-methylation of Thymine using Specific Reagents

Use of Dimethyl Sulfate

Synthesis of Labeled this compound for Spectroscopic Applications

The synthesis of isotopically labeled this compound is crucial for advanced spectroscopic studies, particularly in the field of Nuclear Magnetic Resonance (NMR) to investigate molecular structure and dynamics. zobio.comrsc.org

For detailed NMR relaxation studies, this compound labeled with Carbon-13 (¹³C) at the C6 position has been synthesized. nih.govacs.org This isotopically labeled molecule serves as a critical model compound. nih.govacs.org Researchers have used it to examine the relaxation behavior of the C6 carbon in detail as a function of magnetic field strength. nih.gov The insights gained from studying this model compound are then applied to understand the internal motions and conformational dynamics within more complex biological macromolecules, such as the loop region of DNA hairpins that have been similarly labeled. nih.govacs.org

Derivatization for Photochemical and DNA Damage Mimicry

The derivatization of this compound (DMT) is crucial for studying the photochemical reactions that mimic DNA damage. These derivatives serve as models to understand the mechanisms of DNA lesion formation and repair.

Formation of Oxetane (B1205548) Adducts with Carbonyl Compounds

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is utilized to synthesize oxetane adducts of this compound. nih.govmdpi.com This reaction typically involves the irradiation of a solution containing this compound and a carbonyl compound, such as benzophenone (B1666685) or benzaldehyde. nih.govacs.org For instance, dissolving this compound and benzophenone in acetonitrile (B52724), followed by irradiation with a high-pressure mercury lamp, yields oxetane adducts. nih.gov The resulting oxetanes can be purified using silica (B1680970) gel chromatography. nih.gov These oxetane adducts are valuable as model compounds for the oxetane intermediate proposed in the photorepair mechanism of DNA (6-4) photoproducts. acs.org

The photocycloaddition of this compound with asymmetrical carbonyl compounds leads to the formation of two regioisomers: head-to-head (HH) and head-to-tail (HT) oxetanes. nih.govresearchgate.net The regioselectivity of this reaction is influenced by several factors, including the substituents on the uracil (B121893) ring and the reaction temperature. scispace.com For example, the reaction of this compound with benzophenone produces both HH and HT isomers. nih.gov The ratio of these isomers can be temperature-dependent, suggesting that the triplet 1,4-biradicals leading to their formation may be under kinetic and thermodynamic control. scispace.com Specifically, the formation of the head-to-head isomer is often more efficient and proceeds faster than the head-to-tail isomer. rsc.org

Table 1: Regioisomeric Oxetane Formation from this compound (DMT) and Benzophenone (BP)

| Reactants | Product Isomers | Reaction Condition | Reference |

|---|---|---|---|

| This compound (DMT) + Benzophenone (BP) | Head-to-Head (HH-1) and Head-to-Tail (HT-1) oxetane adducts | Irradiation with a 300 W high-pressure mercury lamp in acetonitrile | nih.gov |

Synthesis of C5-C5'-Linked Dihydrothymine (B131461) Dimers of this compound

Radiolytic one-electron reduction of this compound in an anoxic aqueous solution leads to the formation of stereoisomeric C5-C5'-linked dihydrothymine dimers. nih.gov This process also produces 5,6-dihydrothymines. nih.gov The dimerization is proposed to occur through a mechanism where electron adducts of this compound are protonated at the C6 position, resulting in 5,6-dihydrothymin-5-yl radicals that then undergo bimolecular coupling. nih.gov The resulting dimers are fractionated into meso and racemic forms. nih.gov These C5-C5'-linked dimers are structurally similar to the highly mutagenic cis-syn-cyclobutane pyrimidine photodimers formed by UV light. nih.gov

Table 2: Products from Radiolytic One-Electron Reduction of this compound

| Reactant | Major Products | Stereoisomers Formed | Reference |

|---|---|---|---|

| This compound | C5-C5'-linked dihydrothymine dimers, 5,6-dihydrothymine | meso and racemic forms | nih.gov |

Preparation of Cyclobutane (B1203170) Dimers of this compound

Cyclobutane dimers of this compound are synthesized through the photochemical dimerization of this compound. mdpi.com This is typically achieved by dissolving this compound in a solvent like acetone, which acts as a triplet sensitizer (B1316253), and irradiating the solution with a medium-pressure mercury lamp. mdpi.com The reaction progress is monitored until the starting material is consumed. mdpi.com This method can produce a mixture of stereoisomers, including syn and anti isomers with both cis and trans stereochemistry at the cyclobutane ring. mdpi.com The cis-syn dimer of this compound can also be prepared by methylating the cis-syn thymine dimer with dimethylsulfate. sci-hub.st

Reactivity and Product Analysis of this compound Derivatives

The derivatives of this compound exhibit distinct reactivity, which is essential for understanding their role in photochemical processes.

The oxetane adducts of this compound can undergo a cycloreversion reaction when subjected to photosensitized reductive electron transfer. acs.org This process regenerates the original carbonyl compound and this compound. researchgate.net Laser flash photolysis studies have confirmed that this cycloreversion proceeds via anion radicals. acs.org The efficiency of this cleavage can be regioselective; for example, the head-to-head oxetane derived from benzophenone undergoes photoinduced cleavage more efficiently than the head-to-tail isomer. rsc.org

C5-C5'-linked dihydrothymine dimers of this compound can be split back into monomers through radiation-induced and photosensitized one-electron oxidation. doi.org Oxidizing species like the sulfate radical anion (SO₄•⁻) and the azide (B81097) radical (N₃•) are effective in inducing this splitting. doi.orgacs.org

The reaction of this compound cation radicals, generated by one-electron oxidation, has been studied theoretically. The decomposition pathways include addition of water or hydroxide ions and deprotonation. worldscientific.com Furthermore, the reaction of this compound with ozone has been investigated, showing that the reaction rate is dependent on the solvent polarity. researchgate.net In reactions with amines, this compound epoxide, formed as an intermediate, can lead to cross-coupling products. clockss.org

Photochemistry of 1,3 Dimethylthymine and Its Derivatives

Photodimerization Mechanisms of 1,3-Dimethylthymine

The photodimerization of this compound upon exposure to ultraviolet (UV) light results in the formation of cyclobutane-type dimers. This [2+2] cycloaddition reaction can proceed through different excited-state precursors, leading to a mixture of four possible stereoisomers. The specific pathway and product distribution are highly dependent on the reaction conditions. rsc.org

A key feature of the singlet-state photodimerization pathway, particularly in aqueous solutions, is the involvement of singlet excimer intermediates. rsc.org An excimer is a short-lived dimeric species formed when an excited monomer associates with a ground-state monomer. In the case of DMT in water, evidence suggests that the photodimerization can be exclusively explained by the formation of a singlet excimer. This excimer arises from the photoexcitation of ground-state van der Waals stacked complexes of DMT molecules. rsc.org The formation of these pre-associated aggregates is driven by hydrophobic interactions in water, which facilitates the close proximity required for excimer formation and subsequent dimerization upon UV irradiation. rsc.orgnsf.gov The similarity in the quantum yields for dimerization in concentrated aqueous solutions and in the solid crystalline state of DMT further supports the singlet excimer model, suggesting similar configurations and lifetimes of the excimer in both phases. rsc.org

The choice of solvent and the reaction temperature have a pronounced effect on the photodimerization of this compound.

Temperature Effects: The photodimerization of DMT in aqueous solution exhibits a marked temperature dependence. rsc.org As the temperature increases, the quantum yield of dimer formation generally decreases. This is consistent with the disruption of the weakly-bound ground-state stacked complexes at higher temperatures. The enthalpy of association (ΔH°) for DMT in water, calculated from the temperature dependence of the association constant, was found to be -2.4 kcal/mole, indicating an exothermic association process. rsc.org This thermodynamic parameter quantifies the stability of the ground-state aggregates that are precursors to the excimer and, ultimately, the photodimer.

Table 1: Effect of Reaction Conditions on this compound Photodimerization

| Parameter | Condition | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Excited State | Dilute Solution | Triplet state pathway is common for pyrimidines. | Diffusion-controlled bimolecular reaction. | rsc.org |

| Concentrated Acetonitrile (B52724) | Predominantly singlet pathway. | Involvement of singlet excimer intermediates. | rsc.org | |

| Solvent | Water | High quantum yield of dimerization. | Hydrophobic association promotes ground-state stacking and singlet excimer formation. | rsc.orgnsf.gov |

| Organic Solvents | Low quantum yield of dimerization. | Disruption of pyrimidine (B1678525) stacks. | rsc.org | |

| Temperature | Increasing Temperature (in water) | Decreased quantum yield of dimerization. | Disruption of exothermic ground-state association (ΔH° = -2.4 kcal/mole). | rsc.org |

Role of Singlet Excimer Intermediates

Cycloreversion of this compound Oxetane (B1205548) Adducts

Beyond self-dimerization, this compound can undergo [2+2] photocycloaddition with carbonyl compounds, such as benzophenone (B1666685) (BP), to form oxetane adducts. The reverse reaction, the light-induced cleavage or cycloreversion of these oxetanes, is a significant area of study, partly because it serves as a model for the repair of certain types of DNA photolesions. researchgate.netrsc.org

The direct photolysis of oxetane adducts formed between this compound and benzophenone is a rare example of an adiabatic photochemical reaction. researchgate.netrsc.orgnih.gov An adiabatic reaction is one in which the reaction proceeds entirely on a single excited-state potential energy surface, yielding a product in an electronically excited state. In this case, direct UV irradiation of the DMT-BP oxetane leads to the formation of ground-state this compound and a triplet excited-state benzophenone molecule (³BP*). researchgate.netrsc.org

The mechanism of the adiabatic cycloreversion involves the formation of a key intermediate: a triplet exciplex. researchgate.netrsc.orgnih.gov An exciplex is an electronically excited complex of two different molecules. For the DMT-BP oxetane system, upon photoexcitation and ring opening, a triplet exciplex, denoted as ³[BP···DMT]*, is formed. researchgate.netrsc.org This intermediate has been detected experimentally by femtosecond transient absorption spectroscopy, identified by a characteristic absorption band around 400 nm. rsc.orgnih.gov This triplet exciplex ultimately dissociates to yield the observed triplet benzophenone and ground-state DMT. researchgate.netrsc.org

The formation and fate of this triplet exciplex are influenced by the initial stereochemistry of the oxetane adduct. Two regioisomers exist: the head-to-head (HH-1) and head-to-tail (HT-1) adducts. Experimental and computational studies have shown that the formation of the triplet exciplex is more efficient and significantly faster for the HH-1 isomer (occurring in ~2.8 picoseconds) compared to the HT-1 isomer (~6.3 picoseconds). rsc.orgnih.gov Theoretical analysis suggests that this difference is due to an energy barrier to reach the triplet exciplex from the HT-1 adduct, which is not present for the HH-1 adduct. This regiochemical memory results in a more favorable adiabatic cycloreversion for the HH-1 isomer. rsc.orgnih.gov

Table 2: Key Intermediates and Timescales in the Cycloreversion of DMT-BP Oxetane Adducts

| Regioisomer | Intermediate | Formation Time | Fate | Reference |

|---|---|---|---|---|

| Head-to-Head (HH-1) | Triplet Exciplex (³[BP···DMT]*) | ~2.8 ps | Efficient dissociation to ³BP* + DMT (Adiabatic cycloreversion) | rsc.orgnih.gov |

| Head-to-Tail (HT-1) | Triplet Exciplex (³[BP···DMT]*) | ~6.3 ps | Less efficient formation; competes with deactivation to ground state | rsc.orgnih.gov |

Regioselectivity and Kinetics of Oxetane Cleavage

The cleavage of oxetanes derived from this compound, which are products of the Paternò-Büchi reaction, can be induced photochemically. This process, known as a retro-Paternò-Büchi reaction, involves the splitting of the oxetane ring back to the constituent carbonyl compound and alkene. nih.gov The regioselectivity and kinetics of this cleavage are influenced by the initial regiochemistry of the oxetane adduct and the reaction conditions.

Direct photolysis of the two main regioisomers formed from the reaction of benzophenone (BP) and this compound (DMT), the head-to-head (HH-1) and head-to-tail (HT-1) oxetane adducts, has been studied using ultrafast spectroscopy and computational methods. researchgate.net The photoinduced cleavage of these oxetanes proceeds through an adiabatic photochemical reaction, generating the triplet excited state of benzophenone (³BP*) and ground-state DMT. researchgate.netrsc.org This process is markedly affected by the oxetane's regiochemistry. rsc.org

A key intermediate in this process is an excited triplet exciplex, ³[BP···DMT]*, which is identified by a transient absorption band around 400 nm. researchgate.netrsc.org The formation of this exciplex is significantly more efficient and faster for the HH-1 isomer (approximately 2.8 ps) compared to the HT-1 isomer (approximately 6.3 ps). researchgate.net Theoretical analysis supports this, indicating a higher energy barrier to reach the triplet exciplex for the HT-1 adduct. researchgate.net The more favorable adiabatic cycloreversion of the HH-1 isomer is attributed to its lower probability of undergoing intersystem crossing to the ground state, which would otherwise lead to non-productive deactivation. researchgate.net

The cleavage can also be photosensitized. For instance, in the presence of a photosensitizer like 1,4-dicyanonaphthalene (DCN), the cycloreversion of a DMT-derived oxetane proceeds via photoinduced electron transfer (PET). nih.gov Reductive electron transfer, using a reductant like triethylamine, can also induce ring cleavage. nih.gov

Paternò-Büchi Reaction with this compound

The Paternò-Büchi reaction is a [2+2] photochemical cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. beilstein-journals.orgresearchgate.net In the case of this compound, the reaction typically occurs between the C5-C6 double bond of DMT and the carbonyl group of a reaction partner, such as benzophenone or its derivatives. nih.govacs.org This reaction generally proceeds through the triplet excited state of the carbonyl compound, which attacks the ground-state DMT to form a triplet 1,4-diradical intermediate. beilstein-journals.orgacs.org This intermediate then undergoes intersystem crossing to a singlet diradical, which subsequently closes to form the oxetane ring. beilstein-journals.org

The Paternò-Büchi reaction of this compound with asymmetrically substituted benzophenones can yield two different regioisomeric oxetanes, often referred to as head-to-head (HH) and head-to-tail (HT) adducts. acs.org The regioselectivity and photochemical efficiency of this reaction are influenced by electronic factors, specifically the nature of substituents on the benzophenone. beilstein-journals.orgnih.gov

Studies involving 4,4'-disubstituted benzophenones have shown that electron-donating groups on the benzophenone lead to higher regioselectivity but lower photochemical efficiency. researchgate.net Conversely, electron-withdrawing groups (EWGs) result in lower regioselectivity and higher efficiency. researchgate.net For instance, in reactions with a series of substituted benzophenones, the regioselectivity (ratio of the two isomeric oxetanes) was observed to decrease when moving from electron-donating to electron-withdrawing substituents. beilstein-journals.orgnih.gov Halogen atoms acting as EWGs have a pronounced effect on this regioselectivity. beilstein-journals.orgnih.gov However, the photochemical efficiency does not always follow a simple trend; for example, the system with 4,4'-dibromobenzophenone (B1295017) showed a decrease in efficiency compared to the benzophenone system. beilstein-journals.orgnih.gov

The quantum yields (Φ) for the reaction of DMT with various benzophenones have been measured. For example, at 20 °C with 313 nm light, the quantum yields were 0.08 for 4,4'-dimethoxybenzophenone, 0.14 for benzophenone, 0.11 for 4,4'-difluorobenzophenone, and 0.11 for 4,4'-di-tert-butylbenzophenone, indicating comparable reaction efficiencies under these conditions. acs.org

A remarkable feature of the Paternò-Büchi reaction involving this compound is the strong dependence of its regioselectivity on temperature. nih.govacs.orgacs.org In the reaction of DMT with benzophenone and its 4,4'-substituted derivatives, a significant shift in the ratio of the two regioisomeric oxetanes (2 and 3) is observed over a temperature range of -40 to 70 °C. nih.govacs.orgacs.org

At lower temperatures, one regioisomer (2) is the major product, with a ratio of approximately 70:30 at -40 °C. acs.orgacs.org As the temperature increases, the yield of this isomer decreases, while the yield of the other regioisomer (3) increases. nih.govacs.org At higher temperatures, the product distribution is inverted, with isomer 3 becoming the major product, reaching a ratio of about 30:70 at +70 °C. acs.orgacs.org

This temperature dependence results in Eyring plots with two linear functions, indicating a change in the selectivity-determining step of the reaction. nih.govacs.org This behavior is attributed to the conformational properties and equilibria of the intermediary triplet 1,4-diradicals. nih.govacs.org

| Reactant | Temperature (°C) | Product Ratio (2/3) |

|---|---|---|

| DMT + Benzophenone | -40 | ~70:30 |

| +70 | ~30:70 | |

| DMT + 4,4'-Difluorobenzophenone | -30 | Higher ratio of 2 |

| +70 | Lower ratio of 2 | |

| DMT + 4,4'-Dichlorobenzophenone | -30 | Higher ratio of 2 |

| +70 | Lower ratio of 2 | |

| DMT + 4,4'-Dibromobenzophenone | -30 | Higher ratio of 2 |

| +70 | Lower ratio of 2 |

The mechanism of the Paternò-Büchi reaction between triplet-excited aromatic carbonyl compounds and alkenes like this compound involves the formation of triplet 1,4-diradical intermediates. beilstein-journals.orgnih.govmdpi.com The attack of the excited carbonyl on the C5=C6 double bond of DMT can occur at two different positions, leading to two distinct triplet 1,4-diradicals. acs.org These diradicals are crucial in determining the regioselectivity of the reaction. nih.govacs.org

The stability and conformational equilibrium of these diradicals are key factors. nih.govacs.org Computational studies have been employed to investigate the structures and energy barriers of these intermediates. nih.govacs.org The temperature-dependent regioselectivity is explained by a mechanism where the conformational changes of these triplet diradicals compete with their cyclization and cleavage pathways. nih.govacs.org The two linear functions observed in the Eyring plots for the temperature dependence of regioselectivity strongly suggest that the triplet 1,4-diradicals play a pivotal role and that the rate-determining step for the formation of the two regioisomers changes with temperature. nih.govacs.org

The presence of heavy atoms, such as chlorine and bromine, on the benzophenone reactant introduces a "heavy atom effect" that influences the regioselectivity of the Paternò-Büchi reaction with this compound. beilstein-journals.orgnih.gov This effect is attributed to the enhanced spin-orbit coupling caused by the heavy atoms, which can affect the rates of intersystem crossing (ISC) in the triplet 1,4-diradical intermediates. beilstein-journals.org

In the reaction of DMT with 4,4'-dihalogenated benzophenones, the regioselectivity is notably altered compared to reactions with benzophenone or its fluoro-substituted derivative. beilstein-journals.orgnih.gov While electron-withdrawing groups generally decrease the regioselectivity, the presence of heavier halogens like chlorine and bromine introduces additional complexities. beilstein-journals.org

Furthermore, the temperature dependence of the regioselectivity in these systems shows interesting features. beilstein-journals.orgnih.gov Systems with heavy atoms exhibit higher inversion temperatures and an entropy-controlled regioselectivity, whereas the regioselectivity in other systems is controlled by both enthalpy and entropy. beilstein-journals.orgnih.gov This unusual behavior is proposed to stem from the heavy-atom effect on the triplet-diradical mechanism of the reaction. beilstein-journals.orgnih.gov While the ISC from the singlet excited state to the triplet excited state of benzophenones is very fast and not significantly affected by heavy atoms, the ISC of the triplet benzophenones to the singlet ground state is accelerated, reducing the lifetime of the triplet state and potentially leading to a less efficient Paternò-Büchi reaction. beilstein-journals.org

| Benzophenone Substituent | Effect on Regioselectivity (Ratio of Isomers 2/3) | Control Mechanism |

|---|---|---|

| 4,4'-Dimethoxy | High | Enthalpy-Entropy |

| None (Benzophenone) | Intermediate | Enthalpy-Entropy |

| 4,4'-Difluoro | Lower | Enthalpy-Entropy |

| 4,4'-Dichloro | Low | Entropy |

| 4,4'-Dibromo | Low | Entropy |

| 4,4'-Dicyano | Very Low | Not specified |

Intermediary Triplet 1,4-Diradicals in Paternò-Büchi Reactions

Photosensitized Monomerization of this compound Dimers

Cyclobutane (B1203170) pyrimidine dimers (CPDs), including those of this compound, are significant photoproducts of UV irradiation of DNA. The reversal of this dimerization, known as monomerization, can be achieved through photosensitization. This process typically involves electron transfer from the dimer to an excited photosensitizer. nih.gov

Various photosensitizers have been studied for the monomerization of this compound dimers. For example, p-chloranil can photosensitize the monomerization of the cis,syn and trans,syn dimers of DMT. nih.gov The quantum yields for this process are 0.34 for the cis,syn dimer and 0.39 for the trans,syn dimer, while the cis,anti isomer is much less reactive. nih.gov The mechanism involves electron transfer from the dimer to the triplet state of chloranil (B122849), forming a chloranil anion radical. nih.gov The different reactivities of the syn and anti dimers are attributed to through-bond coupling between the nitrogen orbitals in the cyclobutane ring. nih.gov

Flavins, such as riboflavin (B1680620) tetraacetate and 5-deazaflavin derivatives, can also act as photosensitizers for the monomerization of the cis,syn-cyclobutane dimer of DMT, particularly in the presence of magnesium perchlorate (B79767). nih.gov The monomerization proceeds via electron transfer from the dimer to the triplet flavin complexed with Mg²⁺. nih.gov The presence of Mg(ClO₄)₂ enhances the monomerization efficiency by retarding the rapid geminate recombination of the initial ion-radical pair. nih.govnih.gov In some cases, with riboflavin tetraacetate as the photosensitizer in the presence of perchloric acid, quantum yields greater than unity have been observed, suggesting a chain mechanism. oup.com The photosensitization capability of flavins can also be significantly enhanced by the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) in aqueous solutions. oup.com

Additionally, anthraquinone-2-sulfonate has been used as a photosensitizer for the splitting of the cis-syn this compound dimer, with the reaction proceeding through a radical ion pair formed by electron transfer. sci-hub.st

Electron Transfer Mechanisms in Monomerization

The photosensitized monomerization, or splitting, of this compound cyclobutane dimers is initiated by an electron transfer process. nih.govresearchgate.net This reaction serves as a model for the repair of UV-damaged DNA. sci-hub.stoup.com The fundamental mechanism involves the transfer of an electron from the dimer to an excited state photosensitizer, typically in its triplet state. sci-hub.st This transfer results in the formation of a radical ion pair, which consists of the sensitizer (B1316253) radical anion and the dimer radical cation. nih.govsci-hub.st

The formation of radical intermediates in the course of the photoreaction has been directly evidenced by techniques such as photochemically induced dynamic nuclear polarization (photo-CIDNP). sci-hub.st Upon its formation, the dimer radical cation can undergo cleavage of the cyclobutane ring. nih.gov For instance, with syn-dimers, this ring cleavage is extremely rapid, occurring at rates greater than or equal to 10⁹ s⁻¹ before the radical ion can escape the solvent cage. nih.gov

Influence of Sensitizers (e.g., Chloranil, Flavins, Tryptophan)

The efficiency and specifics of the monomerization process are highly dependent on the photosensitizer used. Different sensitizers can initiate the electron transfer from different excited states and their effectiveness can be modulated by the reaction environment.

Chloranil: p-Chloranil is an effective photosensitizer for the monomerization of this compound cyclobutane dimers. nih.govresearchgate.net The mechanism is initiated by electron transfer from the dimer to the triplet state of chloranil. nih.govresearchgate.net This is demonstrated by the formation of the chloranil anion radical, which is observed during the quenching of triplet chloranil by the dimers. nih.gov The reactivity of the dimer radical cation is dependent on its stereochemistry; syn-dimer cation radicals undergo rapid ring cleavage, whereas the cis,anti isomer's cation radical has very low reactivity. nih.gov The sensitizer-dimer ion-radical pairs of the syn-dimers experience rapid geminate recombination, which acts as a primary channel for energy dissipation and results in quantum yields below unity. nih.gov

Flavins: Flavins, such as riboflavin tetraacetate, can act as efficient photosensitizers for the monomerization of this compound dimers, although their effectiveness is often low in the absence of additives. sigmaaldrich.comnih.gov The process generally proceeds through electron transfer from the dimer to the excited triplet state of the flavin. sigmaaldrich.comnih.gov However, depending on the conditions, such as the presence of perchloric acid, both the excited-singlet and triplet states of the protonated flavins can be involved. oup.comacs.org In some cases, particularly in argon-purged solutions with perchloric acid, a chain-reaction mechanism has been observed, leading to quantum yields greater than unity. oup.comoup.com

Tryptophan: Tryptophan and its peptides can also photosensitize the splitting of cis-syn this compound dimers. researchgate.netsioc-journal.cnsioc-journal.cn The mechanism is complex and can involve multiple pathways. Electron transfer can occur from the excited singlet state of tryptophan to the dimer. researchgate.net Additionally, under irradiation with light (λ > 290 nm), two-photon ionization of tryptophan can occur, generating solvated electrons (e aq-) that subsequently split the dimer. researchgate.net The excited triplet state of tryptophan has also been implicated in the electron transfer process leading to monomerization. researchgate.net These studies using tryptophan serve as models for the repair of cyclobutane pyrimidine dimers by the apoenzyme of DNA photolyase. researchgate.net

Table 1: Influence of Different Sensitizers on the Monomerization of this compound Dimers

| Sensitizer | Active State(s) | Key Mechanistic Features | Additional Notes |

| Chloranil | Triplet | Electron transfer from dimer to triplet chloranil. nih.govresearchgate.net Rapid cleavage of syn-dimer cation radicals. nih.gov | Geminate recombination of the ion-radical pair is a major energy dissipation pathway. nih.gov |

| Flavins | Triplet, Singlet | Electron transfer from dimer to triplet flavins. sigmaaldrich.comnih.gov Protonated flavins can react from both singlet and triplet states. oup.comacs.org | Efficiency is remarkably enhanced by additives like metal ions and surfactants. sigmaaldrich.comnih.govresearchgate.net Chain mechanisms are possible under acidic conditions. oup.comoup.com |

| Tryptophan | Singlet, Triplet | Electron transfer from excited singlet state. researchgate.net Splitting by solvated electrons from two-photon ionization. researchgate.net | Models the repair process by DNA photolyase apoenzyme. researchgate.net |

Effect of Metal Ions and Surfactants on Photosensitization

The environment in which the photosensitized monomerization occurs can significantly alter the reaction's efficiency. Metal ions and surfactants are two key components that have been shown to have a profound effect.

Metal Ions: The presence of metal ions, specifically magnesium perchlorate (Mg(ClO₄)₂), has been found to enhance the photosensitized monomerization of this compound dimers. nih.govsigmaaldrich.comnih.gov In the case of chloranil-sensitized reactions, the addition of Mg(ClO₄)₂ at a concentration of 0.1 M increases the monomerization of syn-dimers by approximately 1.5 times. nih.govresearchgate.net Laser-flash photolysis studies have revealed that the Mg²⁺ ion forms a complex with either the triplet state or the anion radical of chloranil. nih.gov The net effect of the salt is attributed to the retardation of the rapid geminate recombination of the sensitizer-dimer ion-radical pair, due to the participation of Mg²⁺ in this pair. nih.govresearchgate.net

Similarly, for flavin-sensitized reactions, which show little activity on their own, the addition of magnesium perchlorate allows them to function as efficient photosensitizers. sigmaaldrich.comnih.gov Mechanistic studies confirmed that the monomerization proceeds exclusively through electron transfer from the dimer to the triplet flavins that are complexed with Mg²⁺. sigmaaldrich.comnih.gov

Surfactants: The photosensitization capability of certain sensitizers, particularly flavins, in aqueous solutions can be dramatically increased by the presence of surfactants like sodium dodecyl sulfate (SDS). researchgate.netoup.comoup.com This enhancement is observed when the surfactant concentration is above its critical micelle concentration. researchgate.netoup.comoup.com For example, the ability of tetra-O-acyl riboflavins to photosensitize the monomerization of cis,syn-cyclobutane dimers of this compound is remarkably improved in the presence of SDS. researchgate.netoup.com This demonstrates that the microenvironment created by the surfactant micelles plays a crucial role in facilitating the photochemical process, likely by bringing the reactants into close proximity and influencing the properties of the intermediate species. oup.com

Quantum Yield Studies in Monomerization

The quantum yield (Φ), which represents the efficiency of a photochemical process, is a critical parameter in understanding the monomerization of this compound dimers. These studies reveal how the reaction's efficiency is influenced by factors such as the dimer's stereochemistry, the nature of the sensitizer, and the reaction conditions.

In chloranil-photosensitized monomerization, the quantum yields are highly dependent on the dimer's isomeric structure. nih.govresearchgate.net The cis,syn dimer and the trans,syn dimer exhibit significant quantum yields of 0.34 and 0.39, respectively. nih.govresearchgate.net In contrast, the cis,anti isomer has a much lower quantum yield, less than 10⁻². nih.govresearchgate.net This difference in reactivity is attributed to the different stabilities and cleavage rates of the respective dimer cation radicals. nih.gov The lower-than-unity quantum yields for the syn-dimers are explained by the rapid geminate recombination of the initially formed ion-radical pair, which competes with the productive ring cleavage. nih.gov

For flavin-sensitized reactions, the quantum yields can vary dramatically. While often inefficient under neutral conditions (Φ < 10⁻²), the presence of additives like magnesium perchlorate or perchloric acid can lead to high quantum yields, approaching or even exceeding unity. oup.comnih.gov In argon-purged solutions containing perchloric acid, quantum yields greater than unity have been reported for the monomerization photosensitized by riboflavin tetraacetate, which indicates the operation of a chain-reaction mechanism. oup.comoup.com However, in degassed or aerated solutions under similar acidic conditions, the limiting quantum yields are unity. oup.com

The quantum efficiency of dimer splitting can also be influenced by solvent polarity. In studies of linked indole-dimer systems, the quantum efficiency of dimer radical anion splitting was found to range from 0.05 in water to approximately 0.5 in low polarity solvent mixtures. researchgate.net

Table 2: Selected Quantum Yields (Φ) for the Monomerization of this compound Dimers

| Sensitizer | Dimer Isomer | Additive/Condition | Quantum Yield (Φ) | Reference(s) |

| Chloranil | cis,syn | Acetonitrile | 0.34 | nih.gov, researchgate.net |

| Chloranil | trans,syn | Acetonitrile | 0.39 | nih.gov, researchgate.net |

| Chloranil | cis,anti | Acetonitrile | << 0.01 | nih.gov, researchgate.net |

| Riboflavin Tetraacetate | cis,syn | MeCN, Mg(ClO₄)₂ | ~1.0 | oup.com |

| Riboflavin Tetraacetate | cis,syn | MeCN, HClO₄ (Ar-purged) | > 1.0 | oup.com, oup.com |

| Riboflavin Tetraacetate | cis,syn | MeCN, HClO₄ (degassed/aerated) | 1.0 | oup.com |

| Indole (linked) | cis,syn radical anion | Water | 0.05 | researchgate.net |

| Indole (linked) | cis,syn radical anion | Heptane/1,4-Dioxane (95:5) | ~0.5 | researchgate.net |

Radical Chemistry and Oxidation of 1,3 Dimethylthymine

Reaction Mechanisms of 1,3-Dimethylthymine Cation Radicals in Aqueous Solution

One-electron oxidation of this compound, often initiated by ionizing radiation or chemical oxidants, leads to the formation of a radical cation. worldscientific.comnih.gov The subsequent reactions of this highly reactive species are crucial in determining the final products and the extent of damage.

In aqueous solutions, the this compound radical cation can undergo deprotonation from the C5 methyl group. researchgate.netosti.govworldscientific.com This process results in the formation of a C5-CH₂• allyl-type radical. osti.gov Theoretical calculations suggest that when the N1 and N3 positions are blocked by methyl groups, as in this compound, deprotonation from the C5 methyl group is a likely reaction pathway in neutral solutions. worldscientific.comworldscientific.com This contrasts with thymine (B56734) itself, where deprotonation from the N1 position is the most probable decomposition reaction for its radical cation. worldscientific.comnih.gov The decay of the this compound radical cation is a first-order process and is accompanied by the production of a proton. researchgate.netresearchgate.net

The this compound radical cation can also react with water or hydroxide (B78521) ions. researchgate.networldscientific.com In alkaline solutions, the addition of a hydroxide ion (OH⁻) to the C6 position is favored over deprotonation from the C5 methyl group. researchgate.net This reaction leads to the formation of a C5-OH adduct radical. osti.gov Theoretical studies have considered seven different reaction paths for the decomposition of the this compound radical cation, including additions of water (H₂O) or hydroxide (OH⁻). worldscientific.comworldscientific.com In basic solutions, the reaction with OH⁻ to produce a 1-methyl substituted T6OH• radical is a significant pathway. worldscientific.com

Deprotonation Pathways (e.g., N1 deprotonation, C5 methyl deprotonation)

Radiolysis Studies of this compound

Radiolysis, the process of chemical decomposition by ionizing radiation, has been instrumental in understanding the reactions of this compound. nih.govtandfonline.com These studies often employ techniques like pulse radiolysis to observe transient species. researchgate.netosti.gov

The radiolytic one-electron reduction of this compound in anoxic aqueous solutions leads to the formation of stereoisomeric C5-C5'-linked dihydrothymine (B131461) dimers. nih.gov These dimers are produced along with 5,6-dihydrothymines. nih.gov The formation of these dimers proceeds through the irreversible protonation of electron adducts of this compound at the C6 position, which results in 5,6-dihydrothymin-5-yl radicals that then undergo bimolecular coupling. nih.gov The electron adducts of this compound are known to protonate rapidly at an oxygen atom, followed by a slower protonation at the C6 position, which creates a radical centered at C5. nih.govtandfonline.com

Radiation-induced and photosensitized one-electron oxidation of the C5-C5'-linked dihydrothymine dimers of this compound can cause them to split, regenerating the original this compound monomer. acs.orgacs.orgdoi.org This process has been studied using various oxidizing species. acs.org The mechanism involves the one-electron oxidation of the dimers to produce radical cation intermediates, which then undergo fragmentation. acs.orgdoi.org

The sulfate (B86663) radical anion (SO₄•⁻) and the azide (B81097) radical (N₃•) are powerful one-electron oxidants used to study the oxidation of this compound and its dimers. acs.orgdoi.org

The reaction of the sulfate radical anion with this compound leads to the formation of a short-lived radical cation. osti.gov This is followed by two competing reactions: deprotonation from the C5-methyl group to form an allyl-type radical, and the formation of a C5-OH adduct radical. osti.gov Spin-trapping studies have confirmed that the reaction of SO₄•⁻ with this compound results in 4-hydroxy-5,6-dihydropyrimidin-5-yl radicals. rsc.orgrsc.org The reaction of SO₄•⁻ with the C5-C5'-linked dihydrothymine dimers of this compound causes them to split, producing the this compound monomer and 5,6-dihydrothymine derivatives. doi.org

The azide radical is also capable of oxidizing the C5-C5'-linked dihydrothymine dimers, leading to their splitting and the regeneration of the this compound monomer. acs.orgdoi.org Although the azide radical has a lower reduction potential than the sulfate radical anion, it still effectively induces the splitting of the dimers. acs.org The reaction with azide radicals is known to be a selective oxidation process that primarily occurs via one-electron transfer, forming radical cations. acs.org

Radiation-Induced and Photosensitized One-Electron Oxidation

Oxidation by Superoxide (B77818) Ion and m-Chloroperbenzoic Acid

The oxidation of this compound has been investigated using potent oxidizing agents such as the superoxide ion (O₂⁻) and m-Chloroperbenzoic acid (MCPBA). These studies provide insight into the oxidative degradation pathways of N-methylated pyrimidine (B1678525) derivatives, which serve as models for understanding DNA damage.

When this compound is treated with m-Chloroperbenzoic acid in a solvent like dichloromethane (B109758) (CH₂Cl₂) under reflux conditions, it undergoes oxidation. This reaction results in the formation of a hydroxy ester, specifically cis-1,3-dimethyl-5-hydroxy-6-(m-chlorobenzoyloxy)-5,6-dihydrothymine, with a reported yield of 76%. clockss.org The stereochemistry of this product, particularly the cis relationship between the C₅-hydroxy group and the C₆-acyloxy group, was confirmed through X-ray analysis. clockss.org The formation of this product suggests the involvement of an epoxide intermediate or an equivalent species. clockss.org

The reaction with superoxide ion, typically using potassium superoxide (KO₂), also leads to the oxidative degradation of this compound. clockss.org This reaction is considered a model for the oxidative damage that nucleic acids might undergo in biological systems under certain conditions. clockss.org

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Yield | Reference |

| m-Chloroperbenzoic acid (MCPBA) | cis-1,3-dimethyl-5-hydroxy-6-(m-chlorobenzoyloxy)-5,6-dihydrothymine | 76% | clockss.org |

Reactions with Hydroxymethyl Radicals

The reactions of this compound with hydroxymethyl radicals (•CH₂OH) have been studied to understand the crosslinking between DNA and alcohols, which can be induced by ionizing radiation. Hydroxymethyl radicals are typically generated via the radiolysis of methanol (B129727) in N₂O-saturated aqueous solutions. tandfonline.comtandfonline.com

Research indicates that the interaction between hydroxymethyl radicals and this compound is not a simple addition reaction. Instead, there is a clear partitioning between two main pathways: addition of the radical to the C(6) position of the pyrimidine ring and H-atom abstraction from the C(5)-methyl group. tandfonline.comtandfonline.comnih.gov Approximately two-thirds of the reactions proceed via addition, while the remaining one-third involve hydrogen abstraction. tandfonline.comtandfonline.comnih.gov This dual reactivity complicates the resulting product mixture compared to similar reactions with 1,3-dimethyluracil, where attack occurs exclusively at the C(6) position. tandfonline.com The formation of 5-alkylidenepyrimidines as intermediates can lead to further complexities in the radiolysis of this compound. tandfonline.comtandfonline.comnih.gov

The G values (a measure of the yield of a product per unit of absorbed energy) for the various products formed during the γ-irradiation of an aqueous methanolic solution of this compound have been determined.

Table 2: G Values of Products from the Reaction of •CH₂OH with this compound

| Product | G Value (μmol J⁻¹) |

| 1,3-Dimethyl-5-(hydroxymethyl)uracil | 0.18 |

| 6-(Hydroxymethyl)-1,3-dimethyl-5,6-dihydrouracil | 0.05 |

| 5-(Hydroxymethyl)-1,3-dimethyl-6-hydroxy-5,6-dihydrouracil | 0.02 |

| cis-6-(Hydroxymethyl)-1,3-dimethyl-5-hydroxy-5,6-dihydrouracil | 0.02 |

| trans-6-(Hydroxymethyl)-1,3-dimethyl-5-hydroxy-5,6-dihydrouracil | 0.015 |

| 5,6-bis(Hydroxymethyl)-1,3-dimethyl-5,6-dihydrouracil | 0.015 |

| 5-(Hydroxymethyl)-6-(1,3-dimethyl-5,6-dihydro-6-uracilyl)-1,3-dimethyl-5,6-dihydrouracil | 0.03 |

| 1,3-Dimethyl-5,6-dihydroxy-5,6-dihydrouracil (cis + trans) | 0.015 |

| 1,3-Dimethyluracil | 0.01 |

| Note: Data sourced from studies on the radiolysis of methanol solutions containing this compound. tandfonline.com |

Pulse Radiolytic Studies on Electron Adducts and Protonation

Pulse radiolysis is a key technique used to study the transient species formed when this compound interacts with solvated electrons (e⁻aq) in aqueous solutions. The initial product of this nearly diffusion-controlled reaction is the this compound electron adduct (1,3-DMT•⁻). nih.govtandfonline.com This radical anion subsequently undergoes protonation.

Studies have revealed a two-step protonation process for the electron adduct. nih.govtandfonline.com The first, rapid protonation occurs at an oxygen atom (likely the C4-oxygen), forming an O-protonated radical. tandfonline.com This is followed by a much slower, buffer-catalyzed protonation at the C(6) carbon atom. nih.govtandfonline.comresearchgate.net This second protonation step results in the formation of a more stable radical centered at the C(5) position of the pyrimidine ring. nih.govtandfonline.com

While early pulse radiolysis data pointed towards protonation at oxygen, other techniques like electron spin resonance (e.s.r.) in low-temperature glasses suggested protonation occurs at C(6). tandfonline.com The current understanding reconciles these findings by proposing that protonation at oxygen is kinetically favored (faster), but the C(6)-protonated species is thermodynamically more stable. tandfonline.com The rate constant for the protonation of the this compound electron adduct by H₂PO₄⁻ has been determined to be 2 x 10⁷ M⁻¹s⁻¹. tandfonline.com

Table 3: Protonation Reactions of this compound Electron Adduct

| Reactant | Resulting Species | Site of Protonation | Rate Constant (k) | Reference |

| 1,3-DMT•⁻ + H₂O | O-protonated radical | Oxygen | < 5 x 10⁵ s⁻¹ | tandfonline.com |

| 1,3-DMT•⁻ + H₂PO₄⁻ | C(5)-centered radical | Carbon (C6) | 2 x 10⁷ M⁻¹s⁻¹ | tandfonline.com |

Ozone Reactions with this compound

The reaction kinetics between ozone (O₃) and this compound have been investigated to understand its oxidative degradation in different environments. Studies using UV spectroscopy have examined the reaction in both a polar solvent (water, H₂O) and a nonpolar solvent (carbon tetrachloride, CCl₄). tandfonline.comresearchgate.net

A significant finding is the influence of solvent polarity on the reaction rate. The rate constants for the ozonolysis of this compound are notably higher in the nonpolar solvent (CCl₄) compared to the polar solvent (H₂O). tandfonline.comresearchgate.net By studying the temperature dependence of the reaction rates (from 285 K to 309 K), the activation parameters, including the Arrhenius equation parameters, have been determined. tandfonline.comresearchgate.net

Table 4: Kinetic Parameters for the Reaction of Ozone with this compound in Different Solvents

| Solvent | Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

| CCl₄ | 285 | 3.8 ± 0.2 | 37.3 ± 3.1 | (2.4 ± 0.2) x 10⁷ |

| CCl₄ | 295 | 8.9 ± 0.5 | ||

| CCl₄ | 309 | 23.4 ± 1.2 | ||

| H₂O | 285 | 0.9 ± 0.05 | 45.4 ± 3.7 | (2.7 ± 0.2) x 10⁸ |

| H₂O | 295 | 2.5 ± 0.1 | ||

| H₂O | 309 | 7.9 ± 0.4 | ||

| Note: Data adapted from kinetic studies of ozone reactions. researchgate.netresearchgate.net |

Theoretical and Computational Studies of 1,3 Dimethylthymine Systems

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations have been pivotal in understanding the reactive nature of 1,3-dimethylthymine and its derivatives, particularly in the context of DNA damage and repair. These computational methods allow for a detailed examination of transient species and reaction pathways that are difficult to observe experimentally.

The study of cation radicals is crucial for understanding the oxidative damage pathways in DNA. One-electron oxidation of this compound dimers can lead to the cleavage of the C5–C5' bond. doi.org For instance, radiation-induced and photosensitized one-electron oxidation of stereoisomeric C5–C5'-linked dimers of this compound has been shown to produce the corresponding thymine (B56734) monomers and 5,6-dihydrothymine derivatives. doi.org This process is often accompanied by isomerization between the meso and racemic forms of the dimers. doi.org The use of oxidizing species like sulfate (B86663) radical anions (SO₄•⁻) and azide (B81097) radicals (N₃•) in these studies helps to model the oxidative stress conditions that can lead to DNA damage. doi.org

The mechanism of dimer cleavage induced by one-electron reductants has also been investigated, revealing that these reactions can proceed partially through a chain reaction. tandfonline.com Computational studies, in conjunction with experimental techniques like high-pressure liquid chromatography (HPLC), have been used to analyze the products and elucidate the underlying mechanisms. doi.orgtandfonline.com

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, between this compound (DMT) and benzophenone (B1666685) derivatives serves as a model for understanding the formation of thymine dimers. nih.govresearchgate.net This reaction proceeds through intermediary triplet 1,4-diradicals, and the regioselectivity of the reaction is highly dependent on temperature. nih.govresearchgate.netresearchgate.net

Computational studies have been employed to determine the conformational equilibrium structures of these triplet 1,4-diradicals and the energy barriers between different conformers. nih.govresearchgate.net These calculations reveal that the ratio of the resulting regioisomeric oxetanes is strongly influenced by the conformational equilibrium of the diradical intermediates. nih.govresearchgate.netresearchgate.net For example, in the reaction of DMT with benzophenone, the chemical yields of one regioisomer decrease with increasing temperature, while those of the other increase. nih.govresearchgate.net This temperature-dependent regioselectivity can be explained by a mechanism involving a change in the selectivity-determining step, which is governed by the conformational properties of the triplet diradicals. nih.govresearchgate.net

Decomposition Reactions of Cation Radicals

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively detailed in the provided context, the principles of MD are widely applied to understand intermolecular interactions in similar systems, such as ionic liquids containing 1,3-dimethylimidazolium. arxiv.orgnih.govarxiv.orgresearchgate.net These simulations provide insights into how molecules interact with their environment, which is crucial for understanding the behavior of this compound in solution and within a DNA strand.

MD simulations typically employ force fields to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a dynamic picture of the molecular system. This allows for the study of properties like liquid structure, diffusion coefficients, and the influence of solvent on molecular conformation and interactions. arxiv.orgnih.govarxiv.org For instance, in studies of ionic liquids, MD simulations have shown how the presence of water affects the interactions between cations and anions. arxiv.orgnih.govarxiv.orgresearchgate.net Similar methodologies could be applied to this compound to study its hydration and interactions with other biomolecules.

Energetics of DNA Photorepair Mechanisms

Understanding the energetics of DNA photorepair is fundamental to comprehending how organisms counteract the damaging effects of UV radiation. The repair of pyrimidine (B1678525) dimers, a major form of UV-induced DNA damage, is often mediated by the enzyme DNA photolyase in a light-dependent process. nih.gov

The cleavage of the cyclobutane (B1203170) ring in pyrimidine dimers is a key step in the photorepair process. The enthalpy of this reaction provides a measure of the energy required to break the bonds of the dimer and restore the original monomers. For the cis-syn this compound dimer, a model for thymine dimers in DNA, the enthalpy of cleavage has been determined experimentally using photothermal beam deflection calorimetry. nih.gov

The enthalpy for the cleavage of the cis-syn this compound dimer itself was found to be -19 kcal/mol. nih.gov Furthermore, the enthalpies for the cleavage reactions of the dimer cation radical and the anion radical were determined to be -19 kcal/mol and -28 kcal/mol, respectively. nih.gov This indicates that the cleavage of the anion radical is a more exothermic process.

Table 1: Enthalpy of Cleavage for this compound Dimers

| Species | Enthalpy of Cleavage (kcal/mol) |

|---|---|

| cis-syn this compound Dimer | -19 nih.gov |

| Dimer Cation Radical | -19 nih.gov |

This table summarizes the enthalpy values for the cleavage of different forms of the this compound dimer.

The photorepair of pyrimidine dimers by DNA photolyase is initiated by an electron transfer to the dimer. The reduction potential of the dimer is therefore a critical parameter that determines the feasibility of this initial step. Fluorescence quenching studies have been used to measure the reduction potentials of this compound (DMT) and its cis-syn cyclobutane dimer (DMTD). acs.orgfigshare.com

The reduction potential for the cis-syn this compound dimer was determined to be -2.20 V versus the saturated calomel (B162337) electrode (SCE). acs.orgfigshare.com For comparison, the reduction potential of the monomeric this compound was found to be -2.14 V (vs SCE). acs.org These values indicate that the initial electron transfer step in the photolyase mechanism is exergonic by approximately 10-15 kcal/mol, supporting a reductive electron transfer mechanism. acs.org Interestingly, the trans-syn diastereomer of the dimethylthymine cyclobutane dimer has a significantly different reduction potential of -1.73 V, which is attributed to stereoelectronic effects. figshare.com

Table 2: Reduction Potentials of this compound and its Dimers

| Compound | Reduction Potential (V vs SCE) |

|---|---|

| This compound (DMT) | -2.14 acs.org |

| cis-syn this compound Dimer (DMTD) | -2.20 acs.orgfigshare.com |

This table presents the reduction potentials for this compound and its cis-syn and trans-syn dimers.

Electron Transfer Mechanisms in Photolyase Activity

The enzyme photolyase repairs UV-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs), through a light-driven electron transfer process. Due to the complexity of the native biological system, this compound and its cis-syn dimer serve as crucial model compounds for elucidating the fundamental mechanisms of this repair process. researchgate.net Theoretical and experimental studies using these models have provided significant insights into the electron transfer steps involved in the splitting of the pyrimidine dimer.

The repair mechanism is initiated by a reductive electron transfer. researchgate.netmdpi.com In model systems designed to mimic the apoenzyme of DNA photolyase, an electron is transferred from an excited photosensitizer, such as a tryptophan residue, to the cyclobutane thymine dimer. researchgate.net Studies have shown that the excited singlet state, the excited triplet state, and hydrated electrons (e_aq_⁻) resulting from two-photon ionization of tryptophan can all initiate the splitting of the this compound dimer by transferring an electron. researchgate.net The initial electron transfer step in the photolyase mechanism is significantly exergonic by approximately 10-15 kcal/mol, which supports the feasibility of this reductive pathway. researchgate.net

Computational analyses have been instrumental in mapping the precise pathway of the electron from the photolyase's catalytic cofactor, flavin adenine (B156593) dinucleotide in its reduced form (FADH⁻), to the thymine dimer. nih.gov These studies revealed an indirect electron transfer mechanism. Despite the close proximity of the flavin and the dimer in the enzyme's active site, the electron does not tunnel directly. Instead, the adenine moiety of the FADH⁻ cofactor acts as an intermediate bridge in the electron transfer process. nih.gov This mechanism takes advantage of the unique folded conformation of FADH⁻ within the enzyme. nih.gov The electronic coupling between the FADH⁻ cofactor and the pyrimidine dimer has been analyzed using the method of interatomic tunneling currents, with the electronic structure treated by the extended Hückel approximation. nih.gov These calculations yield a root mean square transfer matrix element of about 6 cm⁻¹, a value consistent with experimentally observed transfer rates. nih.gov

Model systems have also been developed to study the repair of other types of DNA damage, such as the (6-4) photoproduct. In these models, oxetane (B1205548) intermediates are formed through the photocycloaddition of carbonyl compounds with this compound. acs.org Laser flash photolysis experiments on these model compounds demonstrate that they undergo a cycloreversion reaction upon photosensitized reductive electron transfer, which supports the proposed mechanism for (6-4) photolyase. acs.org The rate constant for this anion radical splitting reaction is estimated to be greater than 5 × 10⁷ s⁻¹. acs.org

Table 1: Reduction Potentials and Kinetic Data for this compound and Related Compounds in Photolyase Model Studies

| Compound | Parameter | Value | Source |

|---|---|---|---|

| This compound (DMT) | Reduction Potential | -2.14 V (vs SCE) | researchgate.netresearchgate.net |

| This compound Dimer (DMTD) | Reduction Potential | -2.20 V (vs SCE) | researchgate.netresearchgate.net |

| Oxetane Intermediate Anion Radical | Splitting Rate Constant | >5 × 10⁷ s⁻¹ | acs.org |

Spectroscopic Simulations and Analysis

Computational chemistry plays a pivotal role in interpreting and predicting the spectroscopic properties and excited-state dynamics of this compound (DMT). The combination of advanced spectroscopic techniques, such as femtosecond transient absorption and resonance Raman spectroscopy, with high-level quantum mechanical calculations provides a detailed picture of the photoinduced processes. researchgate.netnih.gov

A notable area of investigation involves the photolysis of oxetane adducts formed between benzophenone (BP) and this compound, which are model systems for DNA photoproducts. researchgate.netresearcher.lifersc.org Ultrafast spectroscopy combined with multiconfigurational quantum chemistry analysis (CASSCF/CASPT2) has been used to study the direct photolysis of these adducts. researchgate.netresearcher.life These studies revealed that the photoinduced cleavage of the oxetane occurs through an adiabatic photochemical reaction involving an excited triplet exciplex, ³[BP···DMT]*. researchgate.netrsc.org The experimental signature of this intermediate is a distinct absorption band observed around 400 nm in femtosecond transient absorption spectra. researchgate.netresearcher.lifersc.org The formation of this exciplex is highly regioselective, with different formation times for the head-to-head (HH-1) and head-to-tail (HT-1) regioisomers. researchgate.netrsc.org Theoretical analysis supports these findings, predicting a less hindered energy profile for the formation of the HH-1 exciplex. researchgate.netrsc.org

Theoretical calculations are also essential for understanding the intrinsic photophysics of this compound itself. Computational studies indicate that in this compound, the singlet nπ* and ππ* electronic states are very close in energy. hhu.de This proximity leads to strong non-adiabatic interactions, which are expected to significantly influence the population dynamics of the excited states and the subsequent photochemical pathways. hhu.de Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed for excited-state optimizations and the calculation of vertical excitation energies. nih.govhhu.de For more complex phenomena like conical intersections and intersystem crossings, which are crucial for the rapid radiationless decay of excited pyrimidines, more advanced methods such as the Complete Active Space Self-Consistent Field (CASSCF) are utilized. nih.govresearchgate.net These calculations help to reveal the decay channels and the specific molecular geometries at conical intersection points that facilitate the return to the ground state. nih.govresearchgate.net

Resonance Raman spectroscopy, coupled with DFT calculations, has been used to probe the structural dynamics of thymine and uracil (B121893) derivatives in their excited states. nih.govresearchgate.net The calculations assist in the vibrational assignments of the resonance Raman spectra and help to elucidate the electronic transitions associated with different absorption bands. nih.govresearchgate.net However, studies have also noted significant discrepancies between experimentally observed resonance Raman intensities and those predicted by some computational models like B3LYP-TD, indicating the ongoing challenge and the need for further refinement in theoretical simulations of spectroscopic data. nih.gov

Table 2: Spectroscopic and Computational Data for Photoinduced Processes in this compound (DMT) Systems

| System | Experimental Method | Observation | Computational Method | Key Finding | Source |

|---|---|---|---|---|---|

| BP-DMT Oxetane (HH-1) | Femtosecond Transient Absorption | Absorption at ~400 nm | CASSCF/CASPT2 | Triplet exciplex formation in ~2.8 ps | researchgate.netresearcher.lifersc.org |

| BP-DMT Oxetane (HT-1) | Femtosecond Transient Absorption | Absorption at ~400 nm | CASSCF/CASPT2 | Triplet exciplex formation in ~6.3 ps | researchgate.netresearcher.lifersc.org |

| This compound | - | - | DFT, UDFT, TD-DFT | Near-degenerate singlet nπ* and ππ* states cause strong non-adiabatic coupling | hhu.de |

Applications As a Model System in Biochemical and Biophysical Research

Mimicry of DNA Damage and Repair Mechanisms

As a simplified analog of thymidine (B127349) within a DNA strand, 1,3-dimethylthymine is instrumental in modeling the events that unfold when DNA is damaged, particularly by ultraviolet (UV) radiation, and the subsequent cellular repair responses. ontosight.ainih.govucdavis.edu

Exposure of DNA to UV radiation, especially in the UVB range, can induce photochemical reactions that result in the formation of molecular lesions. ontosight.aiwikipedia.orgresearchgate.net The most common of these are cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which form when a four-membered cyclobutane ring covalently links two adjacent pyrimidine bases (like thymine) on the same DNA strand. ontosight.aiwikipedia.org This lesion causes a significant distortion in the DNA double helix, which can impede critical cellular processes like DNA replication and transcription. ontosight.aiwikipedia.org

This compound is an excellent model for studying this damaging process. rsc.org In laboratory settings, solutions of this compound are irradiated with UV light to induce the formation of various cyclobutane dimer isomers. ontosight.aimdpi.com This [2+2] cycloaddition reaction occurs between the C5-C6 double bonds of two neighboring this compound molecules. ontosight.ai The study of these this compound cyclobutane dimers helps scientists understand the fundamental chemistry of how UV light damages DNA. ontosight.ai The formation of these dimers is a key initiating event in the development of sun-induced skin damage. wikipedia.org

| DNA Lesion Type | Description | Model Compound | Key Research Application |

|---|---|---|---|

| Cyclobutane Pyrimidine Dimer (CPD) | A four-membered ring linking two adjacent pyrimidine bases, caused by UV radiation. ontosight.aiwikipedia.org | This compound | Studying the mechanism of UV-induced DNA damage and helix distortion. rsc.orgontosight.ai |

| (6-4) Photoproducts (6-4PPs) | A covalent bond between the C6 position of one pyrimidine and the C4 position of an adjacent one. wikipedia.orgresearchgate.net | Thymine (B56734)/1,3-Dimethylthymine | Investigating alternative UV damage pathways and their repair. nih.govacs.org |

Cells have evolved sophisticated mechanisms to repair DNA damage. One such mechanism is photoreactivation, a process catalyzed by enzymes called photolyases. wikipedia.orgacs.org These enzymes bind specifically to UV-induced lesions like CPDs and, upon absorbing visible or near-UV light, reverse the damage by splitting the cyclobutane ring. wikipedia.orgacs.org

The cis-syn cyclobutane dimer of this compound is a primary substrate used in model studies to probe the function of photolyase. researchgate.nettandfonline.com Researchers can synthesize this specific dimer and then observe its repair in the presence of purified photolyase enzyme or synthetic model compounds that mimic the enzyme's active site. acs.orgresearchgate.net For instance, studies have shown that tryptophan derivatives can photosensitize the splitting of this compound dimers, mimicking the electron transfer process that is believed to be central to photolyase activity. acs.orgresearchgate.net These model studies reveal that the repair process often involves an electron transfer from an excited-state cofactor within the enzyme to the dimer, which triggers the cleavage of the cyclobutane ring. acs.orgresearchgate.nettandfonline.com

Beyond photoreactivation, this compound dimers are also used to study other repair pathways, such as nucleotide excision repair (NER), the primary mechanism for repairing UV damage in humans. ontosight.ai

The formation of pyrimidine dimers in skin cells from sun exposure is a primary cause of mutations that can lead to skin cancer. ontosight.aiconsensus.app The relationship between UV exposure and the incidence of basal cell carcinoma, squamous cell carcinoma, and cutaneous melanoma is well-established. consensus.appnih.gov By providing a clear and replicable system for creating and studying a major form of UV-induced DNA damage, this compound is a crucial tool in this field. ontosight.ai Research on the formation and repair of its dimers helps elucidate the molecular basis of skin cancer. ontosight.ai Understanding these mechanisms can inform the development of strategies for preventing and treating diseases related to UV exposure. ontosight.ai While UV exposure is a major risk factor for melanoma in fair-skinned populations, its role in skin of color is less certain and requires further research. nih.gov

Investigation of Photoreactivation and Enzymatic Repair

Studies on Nucleobase Stacking and Intermolecular Interactions

The stability and structure of the DNA double helix depend not only on the hydrogen bonds between base pairs but also on the attractive, noncovalent interactions between the faces of adjacent bases, known as stacking interactions. encyclopedia.pubresearchgate.net this compound is used to isolate and quantify these stacking forces.

In aqueous solutions, this compound molecules tend to associate with each other through van der Waals forces and hydrophobic effects, forming stacked complexes. rsc.orgrsc.org This self-association is a key factor in its photodimerization behavior in water. rsc.org Research has shown that the photodimerization in aqueous solution likely proceeds through a singlet excimer state that is formed when light is absorbed by these pre-associated, ground-state stacked complexes. rsc.org The tendency for nucleobases to stack is a fundamental interaction that can be studied in detail using this compound without the complexities of the full DNA polymer. rsc.orgresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Enthalpy of Association (ΔH°) | -2.4 kcal/mole | Indicates the stacking process is exothermic and energetically favorable. rsc.org |

The hydrophobic effect plays a significant role in driving the association of nonpolar molecules, or nonpolar parts of molecules, in aqueous environments. This is a key driver for nucleobase stacking. rsc.org To further study these hydrophobic interactions, researchers place this compound into organized media like micelles. acs.orgacs.org Micelles are aggregates of surfactant molecules that have a hydrophobic core and a hydrophilic exterior, creating a microenvironment that can solubilize and organize guest molecules. acs.org The constrained and hydrophobic nature of the micellar core can influence the photochemical reactions of this compound, sometimes leading to highly stereoselective photodimerization. acs.org These studies provide insight into how different environments can direct the outcome of chemical reactions involving DNA bases. acs.orgresearchgate.net

Van der Waals Stacking in Aqueous Solution

Investigating DNA Structure and Dynamics through Labeled Derivatives

This compound serves as a crucial model compound for interpreting the complex dynamics of DNA, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) relaxation. Research into the motional characteristics of DNA structures, such as hairpins, often employs isotopically labeled derivatives to probe specific atomic movements. The analysis of a 13C-labeled DNA hairpin, d(CGCGTTGTTCGCG), where T* represents a thymidine residue labeled with 13C at the C6 position, highlights the utility of this compound. nih.govoup.com

To understand the relaxation behavior of the labeled carbons within the oligonucleotide, the relaxation of the C6 carbon in this compound is examined in detail as a function of magnetic field strength. nih.govoup.com This model system helps to determine the relative contributions of various relaxation mechanisms, such as dipole-dipole interactions and chemical shift anisotropy. By comparing the relaxation data of the simple, well-defined this compound molecule with the data from the complex DNA hairpin, researchers can infer details about the internal motions present in the loop region of the DNA. nih.govnih.gov These NMR relaxation measurements have indicated the presence of internal motion within the loop region of the DNA hairpin, and the model studies with this compound are fundamental to validating these interpretations. nih.govoup.com

The table below summarizes the key aspects of using this compound in these NMR studies.

| Parameter Studied | Model Compound | Macromolecule Studied | Purpose of Model |

| 13C NMR Relaxation | This compound | 13C-labeled DNA Hairpin | To determine the contributions of different relaxation mechanisms to the C6 carbon. nih.govoup.com |

| Internal Motion | This compound | DNA Hairpin Loop | To provide a baseline for interpreting motion in the more complex DNA structure. nih.gov |

Development of Photochemical Tools and Sensitizers

This compound has been instrumental in the study of photosensitizers that exhibit a dual role in both causing and repairing DNA damage. One notable example involves a derivative of the non-steroidal anti-inflammatory drug carprofen, specifically methyl 2-(carbazol-2-yl)propanoate (PPMe). nih.govresearchgate.net This compound has been investigated for its ability to photosensitize the cycloreversion of model oxetanes, which are structurally related to the (6-4) photoproducts, a major form of UV-induced DNA damage. nih.gov

In these model studies, oxetanes formed from the photocycloaddition of benzophenone (B1666685) and this compound are used as substrates. nih.govresearchgate.net PPMe was found to effectively photoinduce the splitting (cycloreversion) of these model oxetanes. nih.gov This process mimics the repair of (6-4) photoproducts. Simultaneously, PPMe was also shown to photoinduce the formation of cyclobutane thymine dimers, another significant type of DNA damage. nih.govresearchgate.net This dimerization occurs via a triplet-triplet energy transfer mechanism. nih.gov The ability of a single compound to mediate both damage and repair highlights its complex photochemical behavior, and this compound provides a simplified, yet effective, system to dissect these competing pathways. nih.govresearchgate.net

The dual functionality of the photosensitizer PPMe in reactions involving thymine derivatives is outlined below.

| Process | Photosensitizer | Model Substrate | Outcome | Mechanism |

| Photodimerization | Methyl 2-(carbazol-2-yl)propanoate (PPMe) | Thymidine | Formation of cyclobutane dimers | Triplet-triplet energy transfer from a vibrationally excited state. nih.gov |

| Photorepair (Cycloreversion) | Methyl 2-(carbazol-2-yl)propanoate (PPMe) | Oxetane (B1205548) from Benzophenone and this compound | Splitting of the oxetane ring | Photosensitized cycloreversion. nih.govresearchgate.net |

The use of this compound as a model has provided profound mechanistic insights into various photobiological processes, particularly the formation and repair of DNA photolesions. Studies on the direct photolysis of oxetane adducts—formed between benzophenone and this compound—have been crucial for understanding the photorepair of (6-4) photoproducts. researchgate.netresearchgate.netresearcher.life